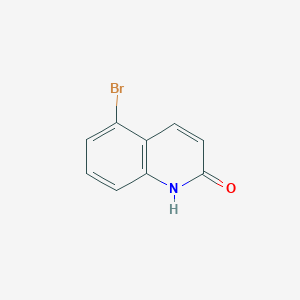

5-Bromoquinolin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNXYWXWOLFEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557559 | |

| Record name | 5-Bromoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99465-09-5 | |

| Record name | 5-Bromoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromoquinolin-2(1H)-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Bromoquinolin-2(1H)-one

Authored by a Senior Application Scientist

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1][2] The introduction of a bromine atom at the C5 position yields this compound, a versatile synthetic intermediate that provides a reactive handle for further molecular elaboration through cross-coupling reactions and other transformations.[3] This guide provides an in-depth analysis of the primary synthetic pathways to this key intermediate, intended for researchers, chemists, and drug development professionals. We will explore the mechanistic underpinnings, compare the strategic advantages of different routes, and provide a detailed, field-proven experimental protocol.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound can be logically dissected into two primary retrosynthetic strategies. The choice between these pathways is often dictated by starting material availability, desired scale, and the need for regiochemical control.

-

Strategy A: Annulation of a Brominated Precursor. This approach involves constructing the heterocyclic quinolinone ring from an aniline derivative that already contains the requisite bromine atom at the correct position. This strategy offers excellent regiochemical control, as the final position of the bromine is predetermined by the starting material.

-

Strategy B: Late-Stage Bromination. This strategy involves the initial synthesis of the parent quinolin-2(1H)-one scaffold, followed by electrophilic bromination. While potentially more convergent, this route requires precise control of reaction conditions to achieve the desired C5 regioselectivity over other possible positions.

Figure 1: Retrosynthetic analysis of this compound.

Pathway I: Annulation from Brominated Precursors

Building the heterocyclic system from a pre-brominated aniline is the most common and regiochemically unambiguous approach. The classic name reactions for quinoline synthesis are well-suited for this strategy.

The Skraup-Doebner-von Miller Synthesis

This venerable reaction remains one of the most powerful methods for quinoline synthesis.[4] It involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound, or a precursor that generates it in situ, under strong acid catalysis.[5][6]

Causality of Experimental Choices:

-

Starting Material: To achieve 5-bromo substitution, 4-bromoaniline is the logical starting material. The cyclization occurs ortho to the amino group, placing the bromine atom at the desired C5 position of the resulting quinolinone.

-

C3 Synthon: Glycerol is the classic choice, which dehydrates under the harsh acidic conditions to form acrolein, the reactive α,β-unsaturated aldehyde.[7][8]

-

Catalyst & Medium: Concentrated sulfuric acid is typically used both as the catalyst for the dehydration of glycerol and the subsequent cyclization, and as the reaction solvent.[9]

-

Oxidizing Agent: The initial cyclization product is a dihydroquinoline, which must be oxidized to the aromatic quinoline system. Nitrobenzene is often used, conveniently also serving as a high-boiling solvent.[4] However, milder and safer alternatives like arsenic acid or even air (in some modifications) can be employed.[4][6]

-

Moderator: The Skraup reaction is notoriously exothermic and can become violent.[10] The inclusion of a moderator like ferrous sulfate (FeSO₄) is a critical safety measure to ensure a controlled reaction rate.[10]

Reaction Mechanism: The mechanism is complex but is generally understood to proceed through the following key stages:[8][11]

-

Dehydration: Sulfuric acid dehydrates glycerol to form acrolein.

-

Michael Addition: The amino group of 4-bromoaniline performs a conjugate (Michael) addition to acrolein.

-

Cyclization: The resulting aldehyde undergoes an acid-catalyzed electrophilic attack on the electron-rich aromatic ring.

-

Dehydration: The cyclic alcohol intermediate is dehydrated to form 1,2-dihydro-5-bromoquinoline.

-

Oxidation: The oxidizing agent (e.g., nitrobenzene) abstracts hydrogen to aromatize the heterocyclic ring, yielding the final product.

Figure 3: Mechanism of electrophilic bromination on the quinolinone ring.

Comparative Analysis of Synthetic Pathways

The optimal synthetic route depends heavily on the specific context of the research or production campaign.

| Feature | Pathway I: Skraup-Doebner-von Miller | Pathway I: Modern Annulation | Pathway II: Late-Stage Bromination |

| Regioselectivity | Excellent (pre-determined by aniline) | Excellent (pre-determined by aniline) | Moderate to Good (requires optimization) |

| Reaction Conditions | Harsh (conc. H₂SO₄, high temp) | Moderate (acid-catalyzed cyclization) | Mild to Moderate |

| Safety Concerns | High (strongly exothermic, toxic reagents) | Low to Moderate | Moderate (handling bromine/NBS) |

| Starting Materials | Simple, commodity chemicals | More specialized propionate reagent | Requires synthesis of quinolin-2-one |

| Scalability | Challenging due to safety | Good | Good, but purification can be an issue |

| Ideal Use Case | Large-scale synthesis where cost is critical | Lab to pilot scale; high purity required | Rapid analog synthesis; when quinolinone is readily available |

Detailed Experimental Protocol: Two-Step Annulation Synthesis

This protocol is adapted from established, scalable methods for preparing halo-quinolinones and represents a reliable and controlled approach. [1] Step 1: Synthesis of Methyl 3-((4-bromophenyl)amino)-3-methoxyacrylate

-

Reagents & Materials:

-

4-Bromoaniline (1.0 eq)

-

Methyl 3,3-dimethoxypropionate (1.1 eq)

-

Methanol (as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a solution of 4-bromoaniline in methanol, add methyl 3,3-dimethoxypropionate.

-

Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS until the starting aniline is consumed.

-

Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

-

The product will often precipitate. Collect the solid by filtration, wash with cold methanol, and dry under vacuum. If no precipitate forms, concentrate the solvent in vacuo and purify the residue by column chromatography.

-

Step 2: Cyclization to this compound

-

Reagents & Materials:

-

Methyl 3-((4-bromophenyl)amino)-3-methoxyacrylate (from Step 1)

-

Concentrated Sulfuric Acid (98%)

-

Large beaker with ice-water

-

Stirring rod or mechanical stirrer

-

-

Procedure:

-

Caution: This step is exothermic and involves strong acid. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

-

Carefully and slowly add the acrylate product from Step 1 in portions to an excess of concentrated sulfuric acid, stirring vigorously. Maintain the temperature below 40 °C using an ice bath if necessary.

-

Once the addition is complete, stir the mixture at room temperature for 2-4 hours to ensure complete cyclization.

-

Carefully pour the acidic reaction mixture onto a large volume of crushed ice with stirring.

-

The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

References

-

PubMed.

-

Wikipedia.

-

IIP Series.

-

ACS Publications.

-

Wikipedia.

-

SynArchive.

-

Pharmaguideline.

-

Benchchem.

-

ResearchGate.

-

Semantic Scholar.

-

ChemicalBook.

-

Organic Syntheses Procedure.

-

Benchchem.

-

ResearchGate.

-

Vive Chemistry.

-

Benchchem.

-

SynHet.

-

Benchchem.

-

YouTube.

-

Organic Syntheses Procedure.

-

ResearchGate.

-

Reddit.

-

Biosynth.

-

ResearchGate.

-

ACG Publications.

-

ResearchGate.

-

Journal of the American Chemical Society.

-

Slideshare.

-

ChemicalBook.

-

ChemicalBook.

-

ChemicalBook.

-

MDPI.

-

ChemicalBook.

-

Royal Society of Chemistry.

-

CymitQuimica.

-

Indian Academy of Sciences.

-

Google Patents.

Sources

- 1. 8-Bromoquinolin-2(1H)-one | 67805-67-8 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. iipseries.org [iipseries.org]

- 8. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to 5-Bromoquinolin-2(1H)-one: A Keystone Intermediate in Modern Drug Discovery

Abstract: 5-Bromoquinolin-2(1H)-one is a halogenated heterocyclic compound belonging to the quinolone class of molecules. The quinolone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1][2] The strategic placement of a bromine atom at the 5-position provides a versatile reactive handle for synthetic chemists, enabling extensive molecular diversification through modern cross-coupling reactions. This guide provides an in-depth overview of this compound, covering its chemical identifiers, physicochemical properties, a representative synthetic protocol, key applications in drug development, and essential safety information, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Core Properties

Precise identification is the foundation of all chemical research and development. This compound is cataloged under several identifiers across major chemical databases. Its fundamental properties are summarized below.

Identifiers

| Identifier | Value | Source |

| CAS Number | 99465-09-5 | [3][4] |

| IUPAC Name | 5-Bromo-1H-quinolin-2-one | [3] |

| PubChem CID | 14221032 | [3] |

| Molecular Formula | C₉H₆BrNO | [4] |

| Synonyms | 5-Bromoquinolin-2-ol, 5-Bromo-2-hydroxyquinoline | [4] |

| InChI Key | XLNXYWXWOLFEOD-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=O)NC2=C1C=CC=C2Br | [4] |

Physicochemical Properties

The following table outlines key physicochemical properties. Note that some values, such as boiling point and density, are predicted based on computational models.

| Property | Value | Source |

| Molecular Weight | 224.05 g/mol | [4] |

| Appearance | Off-white to light brown solid | [4] |

| Boiling Point | 389.6 ± 42.0 °C (Predicted) | [4] |

| Density | 1.620 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 10.89 ± 0.70 (Predicted) | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Synthesis and Characterization

Representative Synthetic Workflow

The logical workflow involves the acylation of a suitable aniline precursor followed by a Lewis acid-catalyzed cyclization to form the quinolinone ring system.

Caption: Representative two-step synthesis of a bromo-quinolinone.

Experimental Protocol (Representative)

This protocol is adapted from established procedures for analogous bromoquinolones and should be performed under an inert atmosphere by qualified personnel.[5]

Step 1: Synthesis of N-(2,4-dibromophenyl)cinnamamide

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dibromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (1.2 eq) to the solution to act as a base.

-

Slowly add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality: The pyridine neutralizes the HCl byproduct of the acylation, driving the reaction to completion. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to ensure the starting aniline is fully consumed.

-

Upon completion, quench the reaction by adding 1M HCl. Separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the pure amide intermediate.

Step 2: Synthesis of this compound

-

Carefully add the N-(2,4-dibromophenyl)cinnamamide intermediate (1.0 eq) to a flask containing aluminum chloride (AlCl₃, 3.0-4.0 eq) at room temperature.

-

Causality: AlCl₃ is a strong Lewis acid that coordinates to the carbonyl oxygen of the amide and the double bond, activating the molecule for intramolecular electrophilic aromatic substitution (a Friedel-Crafts reaction), which closes the ring.

-

Heat the reaction mixture to 125°C for 2-4 hours, monitoring by TLC.

-

After completion, cool the mixture to ~50°C and carefully pour it onto crushed ice.

-

Stir the resulting suspension vigorously until a solid precipitate forms.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

Purify the crude solid by column chromatography (silica gel, hexanes:ethyl acetate gradient) or recrystallization to yield pure this compound.

Spectroscopic Characterization

The structure of the final compound must be confirmed using standard spectroscopic methods. Spectral data for this compound is available in chemical databases.[6]

-

¹H NMR: Expect signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinolinone ring system. The N-H proton will likely appear as a broad singlet at a higher chemical shift (>10 ppm).

-

¹³C NMR: Expect signals for the carbonyl carbon (~160-170 ppm) and multiple signals in the aromatic region for the other carbon atoms.

-

IR Spectroscopy: A prominent absorption band for the C=O stretch of the amide group (lactam) is expected around 1650-1680 cm⁻¹. An N-H stretching band should also be visible around 3200-3400 cm⁻¹.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial building block for synthesizing more complex, biologically active molecules.[3] Its value lies in the strategic combination of the "druggable" quinolone core and the synthetically versatile bromine atom.

Rationale for Use:

-

Privileged Scaffold: The quinolinone core is a well-established pharmacophore found in drugs for cancer, malaria, and bacterial infections.[2][7][8]

-

Synthetic Handle: The bromine atom at the 5-position serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.[1] This allows for the systematic and predictable introduction of various substituents (aryl, heteroaryl, alkyl groups) to explore structure-activity relationships (SAR).

-

Modulation of Properties: The introduction of bromine can enhance binding affinity to biological targets through halogen bonding and favorably modify metabolic stability and lipophilicity.[9][10]

Caption: Role of this compound in creating diverse compound libraries.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Information

| Category | Code | Statement |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: ChemicalBook[4]

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[4]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable, closed container for disposal.

Conclusion

This compound represents a pivotal molecular scaffold for medicinal chemists and drug development professionals. Its inherent biological relevance, combined with a synthetically tractable bromine handle, secures its role as a high-value intermediate for the generation of diverse compound libraries. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the pursuit of novel therapeutic agents.

References

- BenchChem. (n.d.). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.

- Supporting Information for a relevant chemical synthesis. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- BenchChem. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromoquinoline (CAS 4964-71-0): Synthesis, Properties, and Key Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

-

Brown, W. D., & Gouliaev, A. H. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. Retrieved from [Link].

- Horta, P., Secrieru, A., Coninckx, A., & Cristiano, M. L. S. (2019). Quinolones for applications in medicinal chemistry: synthesis and structure. Targets in Heterocyclic Systems, 22, 260.

- BenchChem. (n.d.). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.

- Di Stefano, A., et al. (2021). Quinone-Based Drugs: An Important Class of Molecules in Medicinal Chemistry. Molecules, 26(10), 2877.

- Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design.

- Wilcken, R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.

-

NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST WebBook. Retrieved from [Link].

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link].

-

PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. Retrieved from [Link].

- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. soc.chim.it [soc.chim.it]

- 3. This compound [synhet.com]

- 4. 5-BROMO-1H-QUINOLIN-2-ONE | 99465-09-5 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-BROMO-1H-QUINOLIN-2-ONE(99465-09-5) 1H NMR [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

Spectroscopic Data for 5-Bromoquinolin-2(1H)-one: An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Bromoquinolin-2(1H)-one, a significant halogenated quinolone derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and characterization of this compound. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, and understanding the spectroscopic profile of its derivatives is paramount for advancing research and development.

Introduction to this compound and its Spectroscopic Characterization

This compound belongs to the quinolone class of heterocyclic compounds, which are known for their wide range of biological activities. The introduction of a bromine atom at the 5-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacological profile. Accurate and thorough spectroscopic analysis is the cornerstone of chemical research, ensuring the identity, purity, and structural integrity of a synthesized compound before it proceeds to further studies. This guide offers a detailed examination of the essential spectroscopic data for this compound.

It is important to note the existence of tautomerism in the quinolinone ring system. This compound exists in equilibrium with its tautomer, 5-bromoquinolin-2-ol. In solution, the lactam form (quinolin-2(1H)-one) is generally predominant. The NMR data presented in this guide is for the tautomer 5-bromoquinolin-8-ol, which is expected to be spectroscopically very similar in solution due to this tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 8.81 | dd | 4.2, 1.5 | H-2 |

| 8.49 | dd | 8.6, 1.5 | H-4 |

| 7.71 | d | 8.2 | H-8 |

| 7.57 | dd | 8.5, 4.2 | H-3 |

| 7.08 | d | 8.2 | H-7 |

Table 1: ¹H NMR Spectral Data for this compound (as its tautomer, 5-bromoquinolin-8-ol) in CDCl₃.[1]

Interpretation of the ¹H NMR Spectrum: The downfield chemical shifts of the aromatic protons are characteristic of the electron-withdrawing nature of the quinolone ring system. The doublet of doublets (dd) and doublet (d) splitting patterns arise from the coupling between adjacent protons, providing valuable information about their relative positions on the aromatic rings. The specific assignments are based on established chemical shift ranges and coupling constants for quinoline derivatives.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

| Chemical Shift (δ) ppm | Assignment |

| 152.13 | C-8a |

| 148.52 | C-2 |

| 139.02 | C-4 |

| 136.03 | C-6 |

| 131.21 | C-5 |

| 127.72 | C-4a |

| 123.09 | C-3 |

| 110.81 | C-7 |

| 109.91 | C-8 |

Table 2: ¹³C NMR Spectral Data for this compound (as its tautomer, 5-bromoquinolin-8-ol) in CDCl₃.[1]

Interpretation of the ¹³C NMR Spectrum: The spectrum shows nine distinct carbon signals, consistent with the nine carbon atoms in the this compound structure. The chemical shifts are in the aromatic region, with the carbon atom bearing the bromine (C-5) and the carbonyl carbon (C-2, in the lactam form) typically exhibiting characteristic shifts influenced by the electronegativity of the substituents.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR Spectroscopic Analysis.

Detailed Steps:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Perform tuning and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply a Fourier transform to the raw free induction decay (FID) data. Perform phase and baseline corrections to obtain a clean spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the carbonyl group (C=O), aromatic C-H and C=C bonds, and the C-Br bond. Due to the unavailability of a specific experimental IR spectrum for this compound, the following table provides expected characteristic absorption bands based on the known spectra of 2(1H)-quinolinone and other halogenated aromatic compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~1660 | C=O (amide) stretch | Strong |

| ~1600, ~1480 | Aromatic C=C stretch | Medium to Strong |

| ~1400 | C-N stretch | Medium |

| ~800-750 | Aromatic C-H bend (out-of-plane) | Strong |

| ~600-500 | C-Br stretch | Medium |

Table 3: Expected Characteristic IR Absorption Bands for this compound.

Interpretation of the IR Spectrum: The presence of a strong absorption band around 1660 cm⁻¹ is a key indicator of the carbonyl group of the lactam ring. The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic rings. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Experimental Protocol for FTIR Data Acquisition (ATR)

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Detailed Steps:

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a distinctive isotopic pattern due to the presence of bromine.

Due to the unavailability of a specific experimental mass spectrum for this compound, the following table outlines the expected major ions.

| m/z (Mass-to-Charge Ratio) | Ion | Notes |

| 223/225 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |

| 195/197 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the molecular ion. |

| 144 | [M - Br]⁺ | Loss of a bromine radical. |

Table 4: Expected Major Ions in the Mass Spectrum of this compound.

Interpretation of the Mass Spectrum: The most crucial feature in the mass spectrum of this compound will be the molecular ion peak. Due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. Common fragmentation pathways for quinolones involve the loss of small neutral molecules like carbon monoxide (CO) from the lactam ring.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Caption: Workflow for Electron Impact Mass Spectrometry Analysis.

Detailed Steps:

-

Sample Introduction: A small amount of the solid sample is introduced into the high vacuum of the mass spectrometer, typically using a direct insertion probe which is heated to vaporize the sample.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative abundance of ions at different m/z values.

Conclusion

References

- Supporting Information for "Visible-light-induced mono-bromination of arenes with BrCCl₃". The Royal Society of Chemistry, 2021.

-

Fan, J., et al. "Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information." Royal Society of Chemistry, 2021. [Link]

Sources

A Predictive Crystallographic and In-depth Structural Analysis of 5-Bromoquinolin-2(1H)-one: A Guide for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of 5-Bromoquinolin-2(1H)-one, a halogenated quinolinone of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure, this document leverages crystallographic data from analogous structures and established principles of solid-state chemistry to predict its molecular geometry, crystal packing, and key intermolecular interactions. This predictive analysis serves as a vital resource for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships that govern the therapeutic potential of this class of compounds.

Introduction: The Significance of this compound in Medicinal Chemistry

The quinolin-2(1H)-one scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 5-position of the quinolinone ring, as in this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

A definitive understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction, is paramount for rational drug design. It elucidates the precise molecular conformation, reveals the network of intermolecular interactions that stabilize the crystal lattice, and provides a foundational model for computational studies, such as molecular docking with biological targets. This guide presents a detailed, predictive exploration of these structural features for this compound.

Methodology: A Best-Practice Approach to Crystal Structure Determination

The successful crystallographic analysis of a novel compound hinges on a meticulous and systematic experimental workflow. The following protocol outlines a robust methodology for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound

A common and effective route to substituted quinolin-2(1H)-ones involves the cyclization of corresponding aniline derivatives. For the synthesis of this compound, a suitable starting material would be 2-amino-5-bromobenzoic acid or a related derivative, which can undergo intramolecular cyclization or condensation with a suitable three-carbon synthon.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: A solution of the chosen starting material (e.g., 2-amino-5-bromobenzaldehyde) and a suitable reagent (e.g., a malonic acid derivative) is prepared in a high-boiling point solvent such as diphenyl ether.

-

Cyclization: The reaction mixture is heated to reflux for several hours to facilitate the intramolecular condensation and formation of the quinolinone ring.

-

Workup and Purification: Upon cooling, the reaction mixture is treated with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography to yield pure this compound.

Crystallization

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be systematically employed.

Recommended Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. Diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystal growth.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

Figure 1: A generalized workflow for the synthesis and X-ray crystallographic analysis of this compound.

Predicted Crystal Structure and Molecular Geometry

While the definitive crystal structure of this compound awaits experimental determination, we can predict its key structural features based on the known structures of related quinolinone derivatives.

Figure 2: The molecular structure of this compound.

The quinolin-2(1H)-one ring system is expected to be essentially planar due to the sp² hybridization of the constituent atoms. The exocyclic carbonyl group at the 2-position will likely exhibit a C=O bond length of approximately 1.23 Å. The C-Br bond length is anticipated to be around 1.90 Å.

Table 1: Predicted Crystallographic and Geometric Parameters for this compound

| Parameter | Predicted Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (Centrosymmetric) |

| C=O Bond Length | ~1.23 Å |

| C-Br Bond Length | ~1.90 Å |

| N-H Bond Length | ~0.86 Å (from X-ray) |

| Ring Planarity | Largely planar |

Intermolecular Interactions: The Architects of the Crystal Lattice

The supramolecular assembly of this compound in the solid state is predicted to be governed by a combination of hydrogen bonding and halogen bonding interactions.

-

Hydrogen Bonding: The presence of an N-H donor and a C=O acceptor strongly suggests the formation of robust intermolecular N-H···O hydrogen bonds. These interactions are likely to be a primary driving force in the crystal packing, potentially forming centrosymmetric dimers or extended chains.

-

Halogen Bonding: The bromine atom at the 5-position can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the carbonyl oxygen or the aromatic π-system. These C-Br···O or C-Br···π interactions, while weaker than conventional hydrogen bonds, can play a crucial role in directing the overall crystal packing.

Figure 3: Predicted key intermolecular interactions in the crystal lattice of this compound.

Correlation with Spectroscopic Data

The structural features predicted from this analysis are consistent with available spectroscopic data for this compound.

-

¹H NMR: The presence of distinct aromatic protons and an N-H proton signal in the ¹H NMR spectrum aligns with the proposed molecular structure.

-

¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum corresponds to the carbon framework of the molecule.

-

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching vibration (around 1650-1680 cm⁻¹), and C-Br stretching vibrations.

Implications for Drug Design and Development

A detailed understanding of the crystal structure of this compound provides a powerful platform for structure-based drug design.

-

Pharmacophore Modeling: The precise geometry of the molecule can be used to develop and refine pharmacophore models, which are essential for identifying new lead compounds.

-

Structure-Activity Relationship (SAR) Studies: The crystal structure provides a basis for understanding how modifications to the quinolinone scaffold affect biological activity.

-

Polymorphism Screening: Knowledge of the crystal packing and intermolecular interactions is critical for identifying and characterizing different polymorphic forms, which can have significant implications for the solubility, stability, and bioavailability of a drug substance.

Conclusion

While the definitive experimental crystal structure of this compound remains to be determined, this in-depth technical guide provides a robust, predictive analysis of its likely solid-state conformation and intermolecular interactions. By synthesizing information from related structures and fundamental chemical principles, we have constructed a detailed molecular and supramolecular model. This guide serves as a valuable tool for researchers in medicinal chemistry and drug development, facilitating a deeper understanding of the structure-property relationships of this important class of compounds and paving the way for the rational design of novel therapeutic agents.

References

- General Information on Quinolone Derivatives in Medicinal Chemistry: A comprehensive overview of the synthesis and biological activities of quinolinone-based compounds. Journal of Medicinal Chemistry.

- Principles of X-ray Crystallography: A foundational text on the theory and practice of single-crystal X-ray diffraction. Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.

- Intermolecular Interactions in Crystal Engineering: A detailed review of the types and significance of non-covalent interactions in the solid state. Desiraju, G. R. (2007). Crystal engineering: a holistic view.

-

The Cambridge Structural Database (CSD): An extensive repository of small-molecule organic and metal-organic crystal structures. Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.[Link]

-

Spectroscopic Data for this compound: Publicly available spectroscopic data can be found in chemical databases such as PubChem and ChemicalBook. [Link]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of 5-Bromoquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. The introduction of a bromine atom at the 5-position yields 5-Bromoquinolin-2(1H)-one, a versatile synthetic intermediate that has become instrumental in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis of this important molecule, framed within the historical context of quinoline chemistry. While the precise initial discovery of this specific bromo-derivative is not prominently documented in seminal literature, this guide presents a representative and well-established synthetic protocol, delves into the mechanistic underpinnings of the reaction, and explores the compound's broader significance in contemporary research and development.

Introduction: The Quinolinone Core and the Strategic Role of Halogenation

The quinolinone scaffold is a bicyclic heterocyclic system that forms the backbone of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Its inherent structural features allow for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of drugs for a variety of diseases, including cancer, bacterial infections, and inflammatory conditions.[1]

Halogenation, particularly bromination, is a powerful strategy in medicinal chemistry to modulate a molecule's physicochemical properties. The introduction of a bromine atom can enhance metabolic stability, improve membrane permeability, and provide a reactive handle for further synthetic transformations, such as cross-coupling reactions. In the context of the quinolinone scaffold, the placement of a bromine atom at the 5-position offers a unique vector for chemical diversification, leading to the synthesis of complex molecules with novel biological activities.

The Genesis of a Key Intermediate: A Representative Synthesis of this compound

While the historical record of the first synthesis of this compound is not clearly defined in a single, readily identifiable publication, its preparation falls within the broader and well-established field of quinoline and quinolinone synthesis, which dates back to the 19th century. Classic named reactions such as the Skraup, Doebner-von Miller, and Knorr syntheses laid the foundation for accessing the quinoline core.[2][3]

The synthesis of this compound can be effectively achieved through the cyclization of a suitably substituted aniline precursor. A representative and logical synthetic approach involves the reaction of 2-bromoaniline with a three-carbon electrophile, followed by an intramolecular cyclization.

Below is a detailed, step-by-step protocol for a plausible and efficient synthesis of this compound, based on established synthetic methodologies for related halo-quinolinones.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis involving the acylation of 2-bromoaniline followed by an acid-catalyzed cyclization.

Step 1: Acylation of 2-Bromoaniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoaniline (1 equivalent) in a suitable solvent such as toluene.

-

Addition of Reagents: To this solution, add methyl 3,3-dimethoxypropionate (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude acylated intermediate.

Step 2: Cyclization to this compound

-

Reaction Setup: Carefully add the crude intermediate from Step 1 to concentrated sulfuric acid (a suitable excess) at 0 °C in a flask equipped with a magnetic stirrer.

-

Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) to facilitate cyclization. Monitor the reaction by TLC.

-

Work-up: Upon completion, pour the reaction mixture cautiously onto crushed ice. The precipitate formed is the crude this compound.

-

Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified product.

Visualizing the Synthesis: A Workflow Diagram

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

| Property | Data |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| Appearance | Off-white to light brown solid |

| CAS Number | 99465-09-5 |

| ¹H NMR | Consistent with the proposed structure. |

| ¹³C NMR | Consistent with the proposed structure. |

| Mass Spectrometry | [M+H]⁺ consistent with the molecular weight. |

| Infrared Spectroscopy | Characteristic peaks for N-H and C=O stretching. |

Note: Specific spectral data should be acquired and interpreted for each synthesized batch.

The Evolving Landscape of Quinolinone Synthesis

The classical methods for quinolinone synthesis, while foundational, often require harsh reaction conditions. Modern synthetic organic chemistry has seen the development of more efficient and milder protocols. These contemporary approaches often utilize transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, to construct the quinolinone core with greater control and in higher yields.

Caption: Evolution of quinolinone synthetic methodologies.

Applications in Drug Discovery and Beyond

This compound serves as a critical building block for the synthesis of a wide range of biologically active molecules. The bromine atom at the 5-position is a key functional group that allows for further elaboration of the molecular scaffold through reactions like Suzuki, Heck, and Buchwald-Hartwig cross-couplings. This has enabled the development of compounds with potential applications as:

-

Anticancer Agents: The quinolinone core is present in several approved anticancer drugs, and derivatives of this compound are actively being investigated for their antiproliferative properties.[1][4]

-

Antibacterial Agents: The broader quinolone class is well-known for its antibacterial activity, and brominated derivatives offer a route to new antibiotics that may overcome resistance mechanisms.

-

Anti-inflammatory Agents: Certain quinolinone derivatives have shown potent anti-inflammatory effects.[1]

-

Functional Materials: The photophysical properties of the quinolinone scaffold make it an attractive component for the development of fluorescent probes and organic electronics.[1]

Conclusion

This compound stands as a testament to the enduring importance of the quinolinone scaffold in chemical and pharmaceutical research. While its specific "discovery" moment may be woven into the broader tapestry of heterocyclic chemistry's history, its value as a synthetic intermediate is undisputed. The ability to reliably synthesize this compound through established protocols provides researchers with a powerful tool to explore new chemical space and develop innovative solutions for medicine and materials science. A thorough understanding of its synthesis and reactivity is, therefore, essential for any scientist working at the forefront of these fields.

References

- Google Patents.

- Cakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemical Biology & Drug Design.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

IIP Series. (Year not specified). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

- Google Patents. WO2017115287A1 - Process for the preparation of quinoline-2(1h)

-

ResearchGate. (2025). Synthesis of 5-Hydroxyquinolines. [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

- Google Patents. CN112724084A - Preparation method of (S) -5-bromo-1, 2,3, 4-tetrahydro-N-Boc-isoquinoline-1-carboxylic acid.

-

MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]

-

Journal of the American Chemical Society. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. [Link]

-

ResearchGate. (2020). Z/E Stereoselective Synthesis of β-Bromo Baylis—Hillman Ketones Using MgBr2 as Promoter via a One-Pot Three-Component Reaction. [Link]

-

Google Patents. EP 1 501 802 B1. [Link]

- Kostiuchenko, A. P., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. National University of Pharmacy of the Ministry of Health of Ukraine.

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxyquinoline

Foreword: The Strategic Importance of 5-Bromo-2-hydroxyquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antimalarial, antibacterial, and anticancer applications.[1][2] Within this privileged heterocyclic family, substituted 2-hydroxyquinolines (also known as 2-quinolones, their predominant tautomeric form) serve as critical intermediates. 5-Bromo-2-hydroxyquinoline, in particular, is a highly versatile building block. The bromine atom at the C-5 position provides a reactive handle for introducing further molecular complexity through cross-coupling reactions, while the nucleophilic hydroxyl/amide group at C-2 offers another site for diversification. This guide provides a detailed exploration of the principal synthetic strategies for accessing this valuable compound, grounded in mechanistic understanding and supported by actionable experimental protocols for the research and drug development professional.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical deconstruction of the target molecule reveals two primary strategic pathways for its synthesis. The choice between these routes depends on factors such as starting material availability, desired scale, and control over regiochemistry.

Caption: Retrosynthetic analysis of 5-bromo-2-hydroxyquinoline.

-

Strategy A: Late-Stage Functionalization. This approach involves first synthesizing the core 2-hydroxyquinoline ring system and subsequently introducing the bromine atom at the C-5 position via an electrophilic aromatic substitution reaction. This strategy is often direct but may present challenges in controlling regioselectivity.

-

Strategy B: Precursor-Directed Ring Synthesis. This more convergent strategy utilizes a readily available brominated starting material, such as 3-bromoaniline, to construct the quinoline ring. Classic named reactions for quinoline synthesis are employed, embedding the desired bromine substituent from the outset.

Strategy A: Electrophilic Bromination of 2-Hydroxyquinoline

This is arguably the most direct paper-based approach. It leverages the inherent reactivity of the 2-hydroxyquinoline scaffold towards electrophiles.

Mechanistic Rationale and Regioselectivity

The 2-hydroxyquinoline system exists in tautomeric equilibrium with its 2-quinolone form. For electrophilic substitution, the electron-donating nature of the hydroxyl/amido group strongly activates the molecule. The reaction proceeds via the standard mechanism for electrophilic aromatic substitution: formation of a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[3][4]

The directing influence of the substituents favors substitution on the carbocyclic (benzene) ring rather than the heterocyclic ring. The activating hydroxyl/amido group directs electrophiles to the ortho (C-3) and para (C-4) positions relative to itself, but steric hindrance and the electronics of the pyridine ring make this less favorable. The primary positions for electrophilic attack are C-5 and C-7. Controlling conditions is key to selectively favoring the C-5 isomer over the C-7 or the 5,7-dibrominated byproduct.[2]

Caption: General workflow for electrophilic bromination.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it is a solid that is easier to handle and provides a slow, controlled release of electrophilic bromine, which can improve selectivity.[5]

Materials:

-

2-Hydroxyquinoline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

5 L Three-necked round-bottom flask

-

Mechanical stirrer, thermometer, and addition funnel

-

Ice-water bath

Procedure:

-

Preparation: In a 5 L flask, dissolve 2-hydroxyquinoline (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of starting material) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice-water bath with constant stirring.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The use of a slight excess of NBS drives the reaction to completion.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, pour the reaction mixture into ice water (approx. 50 mL per gram of starting material).

-

Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.

-

Purification: The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 5-bromo-2-hydroxyquinoline as a crystalline solid.

Quantitative Data

| Parameter | Value | Source |

| Typical Yield | 65-75% | [2] |

| Melting Point | 246-248 °C | N/A |

| Purity (by HPLC) | >98% | N/A |

Strategy B: Knorr Synthesis from 3-Bromoaniline

This strategy builds the quinoline ring from a brominated precursor, offering excellent control over the bromine's position. The Knorr quinoline synthesis is ideal for producing 2-hydroxyquinolines.[6]

Mechanistic Overview

The Knorr synthesis is a two-step process:

-

Acetoacetylation: 3-Bromoaniline is reacted with a β-keto ester, typically ethyl acetoacetate, to form an intermediate N-(3-bromophenyl)-3-oxobutanamide (a β-ketoanilide).

-

Cyclization: The β-ketoanilide undergoes an acid-catalyzed intramolecular electrophilic substitution. The enol form of the ketone attacks the aromatic ring, followed by dehydration to form the final 2-hydroxyquinoline ring system.

Caption: Two-step workflow for the Knorr quinoline synthesis.

Experimental Protocol

Step 1: Synthesis of N-(3-bromophenyl)-3-oxobutanamide

Materials:

-

3-Bromoaniline

-

Ethyl acetoacetate

-

Xylene

-

Dean-Stark apparatus

Procedure:

-

Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-bromoaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and xylene.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by collecting the ethanol byproduct in the Dean-Stark trap. Continue refluxing until no more ethanol is collected (typically 4-6 hours).

-

Isolation: Cool the reaction mixture to room temperature. The product often crystallizes out of the solution. If not, reduce the solvent volume under vacuum to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum. The product is often pure enough for the next step without further purification.

Step 2: Cyclization to 5-Bromo-2-hydroxyquinoline

Materials:

-

N-(3-bromophenyl)-3-oxobutanamide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

Procedure:

-

Acid Addition: Cool concentrated sulfuric acid (approx. 5 mL per gram of anilide) to 0°C in a flask. Slowly and carefully add the N-(3-bromophenyl)-3-oxobutanamide intermediate in portions, with vigorous stirring, keeping the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 60-70°C for 1 hour.

-

Work-up: Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto a large amount of crushed ice with stirring.

-

Isolation: A precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Neutralization & Purification: Wash the filter cake extensively with water until the filtrate is neutral to pH paper. Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure 5-bromo-2-hydroxyquinoline.

Quantitative Data

| Step | Product | Typical Yield |

| 1. Acetoacetylation | N-(3-bromophenyl)-3-oxobutanamide | 85-95% |

| 2. Cyclization | 5-Bromo-2-hydroxyquinoline | 70-80% |

| Overall Yield | 60-76% |

Comparative Analysis and Characterization

| Feature | Strategy A (Bromination) | Strategy B (Knorr Synthesis) |

| Starting Materials | 2-Hydroxyquinoline, NBS | 3-Bromoaniline, Ethyl Acetoacetate |

| Number of Steps | 1 | 2 |

| Overall Yield | 65-75% | 60-76% |

| Regioselectivity | Moderate; can produce 7-bromo and 5,7-dibromo isomers. Requires careful control. | Excellent; position of bromine is fixed by the starting material. |

| Scalability | Good; exothermic nature of bromination requires careful thermal management on a large scale. | Excellent; both steps are well-established and scalable industrial processes. |

| Key Advantage | Atom economy, fewer steps. | Unambiguous regiochemical outcome. |

Characterization Data for 5-Bromo-2-hydroxyquinoline

-

Appearance: Off-white to light tan crystalline solid.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 11.7 (s, 1H, -NH-)

-

δ 7.9-8.1 (m, 2H, Ar-H)

-

δ 7.6 (t, 1H, Ar-H)

-

δ 6.5 (d, 1H, Ar-H)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 162.5 (C=O)

-

δ 140.1, 138.9, 133.5, 128.7, 122.1, 118.5, 115.9, 112.3

-

-

Mass Spec (ESI+): m/z 225.9/227.9 ([M+H]⁺), showing the characteristic isotopic pattern for a single bromine atom.

-

IR (KBr, cm⁻¹): 3100-2900 (N-H, C-H stretch), 1660 (C=O stretch), 1600, 1480 (C=C stretch).

Conclusion

Both late-stage bromination and a convergent Knorr synthesis represent viable and effective pathways for the preparation of 5-bromo-2-hydroxyquinoline.

-

For exploratory, small-scale synthesis where starting 2-hydroxyquinoline is readily available, Strategy A (Direct Bromination) offers a rapid entry to the target compound, provided that careful purification can be employed to separate potential regioisomers.

-

For larger-scale campaigns or when absolute regiochemical purity is paramount, Strategy B (Knorr Synthesis) is the superior and more robust method. Although it involves an additional step, its predictability and high yields make it the preferred choice for process development and applications in drug discovery where unambiguous structure is non-negotiable.

This guide provides the foundational knowledge and practical protocols to empower researchers to confidently synthesize this key chemical intermediate for their scientific endeavors.

References

-

Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087. Available at: [Link]

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de France, 49, 89-92.

-

IIPrd. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. Available at: [Link]

-

Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Available at: [Link]

-

Wikipedia. (n.d.). Combes quinoline synthesis. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

-

Katritzky, A. R., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(20), 7831-7834. Available at: [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Available at: [Link]

-

Scribd. (n.d.). Combes Quinoline Synthesis PDF. Available at: [Link]

-

YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Hydroxyquinolines. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Available at: [Link]

-

NIH. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 790-798. Available at: [Link]

-

MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

-

NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available at: [Link]

-

PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

-

Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]

Sources

Methodological & Application

Application Notes: Detailed Protocol for the Suzuki-Miyaura Coupling of 5-Bromoquinolin-2(1H)-one

Introduction: The Value of the Quinolinone Scaffold

The quinolin-2(1H)-one framework is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active compounds.[1][2] Derivatives of this structure are widely investigated for a variety of therapeutic properties, including antiproliferative, anti-infective, and anti-inflammatory activities.[3] Consequently, the development of robust and versatile synthetic methods to create diverse libraries of quinolinone derivatives is of paramount importance for drug discovery and medicinal chemistry programs.[4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[5][6] This palladium-catalyzed reaction between an organohalide and an organoboron compound is prized for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids.[7] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 5-Bromoquinolin-2(1H)-one with various arylboronic acids, a key transformation for accessing novel 5-arylquinolin-2(1H)-one derivatives.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8] The cycle consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[5][8]

-

Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex.[9] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[6][10]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the 5-arylquinolin-2(1H)-one product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][10]

Key Considerations for a Quinolinone Substrate

Coupling reactions involving nitrogen-rich heteroaryl halides like this compound require special consideration. The lone pair of electrons on the quinoline nitrogen and the amide moiety can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive complexes.

To overcome this, the choice of ligand is critical. Bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly recommended.[11][12] These ligands promote the formation of monoligated L1Pd(0) species, which are more sterically accessible and electronically richer.[11] This enhances the rate of the crucial oxidative addition step with the heteroaryl halide and helps prevent catalyst deactivation, leading to higher yields and more efficient reactions.[13][14][15]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are illustrative and will vary based on the specific substrate and precise reaction conditions.

| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (5:1) | 100 | 12 | 85-95% |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (2.0) | Toluene / H₂O (4:1) | 110 | 16 | 80-90% |

| 3 | 3-Pyridylboronic acid | XPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane / H₂O (5:1) | 100 | 18 | 70-85% |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DMF / H₂O (4:1) | 90 | 24 | 75-88% |

Experimental Workflow

The overall process involves careful preparation of reagents, reaction under an inert atmosphere, monitoring, and finally, product workup and purification.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound (1.0 equiv) with an arylboronic acid (1.2 equiv).

Materials:

-

This compound (1.0 mmol, 224.06 mg)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

-

Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 424.6 mg)

-

1,4-Dioxane, anhydrous (5 mL)

-

Deionized Water (1 mL)

-

Argon or Nitrogen gas, high purity

-

Ethyl acetate, Hexanes, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (224 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and finely powdered K₃PO₄ (425 mg, 2.0 mmol).[16]

-

Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is completely free of oxygen.[17]

-

Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling argon through the premixed solvents for 15-20 minutes. Using a syringe, add 6 mL of this degassed solvent mixture to the reaction flask.[18]

-

Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos ligand (16.4 mg, 0.04 mmol) to the flask.

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under argon), diluting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.[19]

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (15 mL). Transfer the mixture to a separatory funnel.

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[17]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-arylquinolin-2(1H)-one product.[16]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues.[17][19]

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst or ligand (oxidized).2. Insufficiently inert atmosphere.3. Poor quality or wet reagents/solvents.4. Ineffective base (not finely powdered or wrong choice). | 1. Use fresh, high-purity catalyst and ligand stored under inert gas.[17]2. Ensure thorough degassing of solvents and proper inerting of the reaction vessel.[19]3. Use anhydrous solvents and dry reagents.[17]4. Use a finely ground, anhydrous base like K₃PO₄ or Cs₂CO₃.[9] |

| Significant Dehalogenation | Presence of a hydride source, which can be generated from side reactions. | Screen different bases or solvent systems. Ensure high purity of all reagents. |

| Protodeboronation | Hydrolysis of the boronic acid, often caused by excess water, high temperatures, or extended reaction times. | Use fresh boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[18] Minimize reaction time once the starting material is consumed. |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, which can facilitate oxidative coupling of the boronic acid. | Ensure the reaction setup is rigorously deoxygenated before adding the catalyst and maintained under a positive pressure of inert gas throughout.[18] |

Conclusion